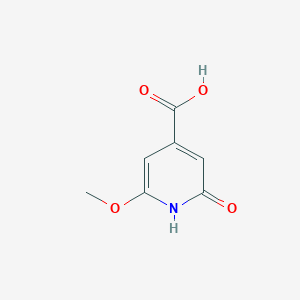

2-Hydroxy-6-methoxyisonicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO4 |

|---|---|

Molecular Weight |

169.13 g/mol |

IUPAC Name |

2-methoxy-6-oxo-1H-pyridine-4-carboxylic acid |

InChI |

InChI=1S/C7H7NO4/c1-12-6-3-4(7(10)11)2-5(9)8-6/h2-3H,1H3,(H,8,9)(H,10,11) |

InChI Key |

BRQFRLWSMFJPEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=O)N1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Functional Group Interconversions and Chemical Reactivity

The chemical nature of 2-Hydroxy-6-methoxyisonicotinic acid is defined by its three functional groups: a hydroxyl group, a carboxylic acid, and a methoxy (B1213986) group attached to a pyridine (B92270) ring.

The hydroxyl group at the 2-position of the pyridine ring exists in tautomeric equilibrium with its corresponding pyridone form. This affects its reactivity. However, it can undergo reactions typical of a hydroxyl group, such as O-alkylation or O-acylation.

Esterification of the hydroxyl group would involve its reaction with an acyl halide or an acid anhydride (B1165640) under basic conditions. For example, treatment with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield the corresponding acetate (B1210297) ester. The reactivity of this hydroxyl group is influenced by the electronic effects of the other substituents on the ring.

The carboxylic acid group is a versatile functional handle for derivatization. One of the most common reactions is Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess as the solvent, and the water formed as a by-product can be removed using a Dean-Stark apparatus. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps:

Protonation of the carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com

Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.commasterorganicchemistry.com

Elimination of water as a leaving group, reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.com

This carboxylic acid can also be converted to other derivatives, such as amides (by reaction with amines, often via an acyl chloride intermediate) or acyl halides (using reagents like thionyl chloride).

Table 2: Summary of Compound Reactivity

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Carboxylic Acid | Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Carboxylic Acid | Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride |

| Carboxylic Acid | Amide Formation | Amine (via acyl chloride) | Amide |

| Hydroxyl Group | O-Acylation (Esterification) | Acyl Halide or Anhydride, Base | Ester |

| Hydroxyl Group | O-Alkylation | Alkyl Halide, Base | Ether |

This table provides an interactive overview of the reactivity of the compound's functional groups.

Synthesis of Related Derivatives and Analogues

The generation of derivatives and analogues is crucial for systematic studies, including the exploration of structure-activity relationships. Key synthetic strategies focus on the modification of the carboxylic acid group and the substitution of the hydroxyl group on the pyridine ring.

The synthesis of the methyl ester of this compound can be achieved through several standard and specialized esterification methods.

One common approach is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the formation of the methyl ester.

A milder method involves the use of alkylating agents. For instance, a procedure for a related compound, 2-chloro-6-hydroxynicotinic acid, utilizes methyl iodide in the presence of a base, silver carbonate (Ag₂CO₃). chemicalbook.com This reaction proceeds at a moderate temperature (50 °C) and results in the methylation of both the carboxylic acid and the pyridone oxygen, yielding methyl 2-chloro-6-methoxynicotinate. chemicalbook.com A similar strategy could be applied to this compound, using a suitable methylating agent like methyl iodide or dimethyl sulfate (B86663) with a non-nucleophilic base to form the corresponding methyl ester.

Table 2: Comparison of Methyl Ester Synthesis Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents, suitable for large scale. | Harsh acidic conditions may not be suitable for sensitive substrates. |

| Alkylation with Methyl Iodide | CH₃I, Ag₂CO₃ | 50 °C | Milder conditions, can methylate other functional groups simultaneously. | Higher cost of reagents. |

| Diazomethane | CH₂N₂ | Room Temperature | High yield, very mild conditions. | Diazomethane is toxic and explosive, requiring special handling. |

For structure-activity relationship (SAR) studies, the synthesis of analogues with modified substituents is essential. The conversion of the 2-hydroxy group to a 2-chloro group is a key transformation, as it significantly alters the electronic and steric properties of the molecule. The 2-hydroxy group of the pyridine ring exists in tautomeric equilibrium with its 2-pyridone form, and this functionality can be readily converted to a chloro substituent.

The standard method for this conversion involves treating the 2-hydroxypyridine (B17775) derivative with a chlorinating agent such as phosphorus oxychloride (POCl₃). clockss.org This reaction typically requires heating and effectively replaces the hydroxyl group with a chlorine atom, yielding the 2-chloro-6-methoxyisonicotinic acid derivative. This chloro-analogue serves as a versatile intermediate for further derivatization through nucleophilic aromatic substitution reactions, where the chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to generate a diverse library of compounds for SAR studies.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly efficient and atom-economical, making them ideal for generating libraries of structurally diverse compounds for drug discovery and other applications.

Nicotinic acid and its derivatives can serve as valuable scaffolds in MCRs. For example, isocyanide-based MCRs, such as the Ugi and Passerini reactions , can incorporate a carboxylic acid component. A derivative of this compound could potentially be used as the acid component in an Ugi four-component reaction (U-4CR). This would involve reacting the nicotinic acid derivative with an amine, an aldehyde or ketone, and an isocyanide to produce a complex α-acylamino carboxamide product in a single step.

By systematically varying the amine, aldehyde/ketone, and isocyanide inputs, a large library of diverse analogues based on the this compound scaffold can be rapidly synthesized. This approach is highly valuable for efficiently mapping the structure-activity relationships of this class of compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a cornerstone in the identification of functional groups within a molecule. By analyzing the absorption or scattering of infrared radiation, specific vibrational modes corresponding to different bonds can be identified.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Assignment

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in 2-Hydroxy-6-methoxyisonicotinic acid by measuring the absorption of infrared radiation at specific wavenumbers. The FT-IR spectrum reveals characteristic bands that correspond to the vibrational frequencies of the bonds within the molecule.

Key functional groups and their expected vibrational frequencies include the O-H stretch of the hydroxyl and carboxylic acid groups, the C-H stretches of the aromatic ring and the methoxy (B1213986) group, the C=O stretch of the carboxylic acid, and the C=C and C-N stretching vibrations of the pyridine (B92270) ring. Aromatic hydrocarbons typically show absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to carbon-carbon stretching vibrations in the aromatic ring. vscht.cz Weaker bands between 1250-1000 cm⁻¹ are attributed to C-H in-plane bending. vscht.cz

The presence of a broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a carboxylic acid, which is often broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1700 cm⁻¹. The C-O stretching vibrations of the carboxylic acid and the methoxy ether linkage are expected in the 1300-1000 cm⁻¹ region. The vibrations associated with the substituted pyridine ring will also produce a unique fingerprint in the spectrum.

Table 1: Characteristic FT-IR Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Methoxy Group | C-H Stretch | 3000 - 2850 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ether | C-O Stretch | 1300 - 1000 |

Fourier Transform Raman (FT-Raman) Spectroscopy Applications

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, FT-Raman spectroscopy can be instrumental in confirming the vibrations of the pyridine ring and the C-C skeletal framework. Aromatic C-C stretching vibrations, which are often strong in Raman spectra, would be expected in the 1650-1400 cm⁻¹ range. researchgate.net The symmetric stretching of the methoxy group may also be more prominent in the Raman spectrum compared to the FT-IR spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete and confident assignment of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will display distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals are indicative of the electronic environment of the protons. The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 6.0-9.0 ppm). The methoxy group protons will give rise to a sharp singlet, likely in the range of δ 3.5-4.0 ppm. The acidic proton of the carboxylic acid and the phenolic proton of the hydroxyl group may appear as broad singlets at lower fields, and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will produce a signal at a specific chemical shift. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of δ 160-180 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 100-160 ppm), with their exact shifts influenced by the positions of the hydroxyl and methoxy substituents. The carbon of the methoxy group will be observed further upfield, typically around δ 50-60 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine H | 6.0 - 8.0 | - |

| Methoxy H | 3.5 - 4.0 | - |

| Carboxylic Acid H | >10 (broad) | - |

| Hydroxyl H | Variable (broad) | - |

| Carbonyl C | - | 160 - 180 |

| Pyridine C | - | 100 - 160 |

| Methoxy C | - | 50 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the unambiguous assignment of the proton signal to its corresponding carbon atom in the skeleton. For example, the signals for the pyridine ring protons can be directly linked to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is a powerful tool for piecing together the molecular structure. For instance, correlations would be expected between the methoxy protons and the carbon atom at the 6-position of the pyridine ring, and between the pyridine protons and the carbonyl carbon of the isonicotinic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity. This can be used to confirm the relative positions of substituents on the pyridine ring. For example, a NOESY correlation between the methoxy protons and a neighboring proton on the pyridine ring would provide strong evidence for their spatial relationship.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum will correspond to the exact mass of the molecule.

High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. The fragmentation of the molecular ion upon electron ionization will produce a series of smaller, charged fragments. The analysis of these fragment ions can help to confirm the presence of specific structural motifs. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). libretexts.org The fragmentation pattern for this compound would likely involve cleavages around the carboxylic acid and methoxy functional groups, as well as fragmentation of the pyridine ring itself. The observed fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C7H7NO4, the theoretical exact mass can be calculated. nih.gov This calculated value serves as a benchmark for experimental HRMS measurements, which can confirm the elemental formula with a high degree of confidence, typically within a few parts per million (ppm).

| Property | Value | Source |

| Molecular Formula | C7H7NO4 | PubChem nih.gov |

| Computed Molecular Weight | 169.13 g/mol | PubChem nih.gov |

| Computed Exact Mass | 169.03750770 Da | PubChem nih.gov |

This table presents the computed molecular properties of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Aggregation Phenomena

Electronic absorption spectroscopy, or UV-Vis spectroscopy, is employed to study the electronic transitions within a molecule and can provide information on its conjugation system and any aggregation phenomena. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of its substituted pyridine ring system. The presence of the hydroxyl, methoxy, and carboxylic acid groups, which can act as auxochromes, is likely to influence the position and intensity of these absorption maxima. Studies on the concentration dependence of the UV-Vis spectrum could reveal tendencies for intermolecular interactions and aggregation in solution, which might be indicated by shifts in the absorption bands or the appearance of new bands. However, specific experimental data detailing the UV-Vis spectrum and aggregation behavior of this compound are not extensively reported in the available literature.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To date, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Such a study would provide a wealth of information about its molecular and supramolecular structure.

Single Crystal X-ray Diffraction for Precise Bond Lengths and Angles

A single-crystal X-ray diffraction analysis would yield precise measurements of all bond lengths and angles within the this compound molecule. This data would allow for a detailed comparison with theoretical models and related known structures, offering insights into the electronic effects of the substituents on the geometry of the isonicotinic acid scaffold.

Analysis of Hydrogen Bonding Networks and Crystal Packing

The presence of hydroxyl and carboxylic acid functional groups, as well as the pyridine nitrogen, makes this compound a prime candidate for forming extensive hydrogen bonding networks. A crystallographic study would elucidate the specific hydrogen bond donors and acceptors and reveal the motifs they form, such as dimers, chains, or more complex three-dimensional architectures. Understanding the crystal packing is crucial for comprehending the solid-state properties of the compound.

Conformational Analysis in the Crystalline State

While the pyridine ring is largely planar, the orientation of the carboxylic acid and methoxy groups can vary. X-ray crystallography would provide the precise conformation of the molecule in the crystalline state. This includes the torsion angles defining the orientation of the substituent groups relative to the aromatic ring, which is important for understanding steric and electronic interactions within the molecule and in the crystal lattice.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No dedicated computational studies on the molecular geometry and electronic structure of 2-Hydroxy-6-methoxyisonicotinic acid were found. Such studies typically employ quantum chemical methods to provide insights into the fundamental properties of a molecule.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

A search for computational analyses using Density Functional Theory (DFT) and Hartree-Fock (HF) methods specifically for this compound did not yield any published research. These methods are foundational in computational chemistry for approximating the electronic structure of molecules. DFT, in particular, is widely used for its balance of accuracy and computational cost in predicting molecular properties. The Hartree-Fock method, while being an older and less sophisticated approximation, still serves as a baseline for more advanced calculations.

Vibrational Frequency Calculations and Comparison with Experimental Data

No computational studies on the vibrational frequencies of this compound were identified. Theoretical vibrational frequency calculations are often performed to predict a molecule's infrared and Raman spectra. These predicted spectra can then be compared with experimentally obtained data to confirm the molecular structure and to aid in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds.

Prediction and Analysis of Spectroscopic Parameters

The prediction and analysis of spectroscopic parameters for this compound through computational methods have not been reported in the available literature. These computational techniques are invaluable for interpreting experimental spectra and understanding the electronic transitions and magnetic environments of atoms within a molecule.

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shifts

No studies utilizing the Gauge-Independent Atomic Orbital (GIAO) method for the prediction of NMR chemical shifts for this compound were found. The GIAO method is a popular and reliable approach for calculating the magnetic shielding tensors of nuclei in a molecule, which can then be converted into chemical shifts. These predicted chemical shifts are instrumental in the interpretation of experimental NMR spectra and can aid in the structural elucidation of complex molecules.

Computational Prediction of UV-Vis Spectra

There is no available research on the computational prediction of the UV-Vis spectrum for this compound. Time-dependent density functional theory (TD-DFT) is a common method used for this purpose, as it can predict the electronic transitions that give rise to absorption in the ultraviolet and visible regions of the electromagnetic spectrum. Such predictions help in understanding the electronic structure and chromophores within a molecule.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

Molecular electrostatic potential (MEP) and charge distribution analyses are powerful computational tools for understanding the chemical reactivity and intermolecular interactions of a molecule. chemrxiv.orgresearchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.orgresearchgate.net

For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen atom in the pyridine (B92270) ring, indicating these are likely sites for electrophilic attack. researchgate.netjocpr.com Conversely, positive potential (blue) would be concentrated around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydroxyl group, marking them as potential sites for nucleophilic interaction. researchgate.netjocpr.com

Mulliken population analysis is a method for assigning partial atomic charges, providing a quantitative measure of the electron distribution within the molecule. niscpr.res.inuni-muenchen.de This analysis helps in understanding the electronic structure and dipole moment of the compound. niscpr.res.in For this compound, the Mulliken charges would likely show significant negative charges on the oxygen and nitrogen atoms and positive charges on the carbon and hydrogen atoms, consistent with their electronegativities.

Table 1: Hypothetical Mulliken Charges for this compound (Note: These values are illustrative and would be determined by specific quantum chemical calculations.)

| Atom | Hypothetical Mulliken Charge (a.u.) |

| O (hydroxyl) | -0.65 |

| H (hydroxyl) | +0.45 |

| O (carbonyl) | -0.60 |

| O (methoxy) | -0.55 |

| N (ring) | -0.50 |

| C (carboxyl) | +0.70 |

| C (ring, adjacent to N) | +0.30 |

| H (ring) | +0.15 |

| C (methoxy) | +0.25 |

| H (methoxy) | +0.10 |

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. researchgate.net Computational chemistry can be employed to predict the NLO properties of molecules. The key parameters for assessing NLO activity are the first-order hyperpolarizability (β) and the dipole moment (μ). Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. researchgate.net

For this compound, the presence of electron-donating (hydroxyl and methoxy) and electron-withdrawing (carboxylic acid and the pyridine ring) groups suggests the possibility of intramolecular charge transfer, a key feature for NLO activity. researchgate.net A computational study would involve optimizing the molecular geometry and then calculating the NLO properties.

Table 2: Hypothetical Nonlinear Optical Properties of this compound (Note: These values are for illustrative purposes.)

| Property | Hypothetical Value |

| Dipole Moment (μ) | 3.5 D |

| First-order Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Advanced Computational Approaches for Molecular Interactions

Molecular Docking Studies for Hypothetical Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. openaccessjournals.comomicsonline.org This method is instrumental in drug discovery for predicting binding affinity and understanding intermolecular interactions at the atomic level. openaccessjournals.comstudysmarter.co.uk

The general methodology for molecular docking involves the following steps:

Preparation of the Receptor and Ligand: Three-dimensional structures of the target protein and the ligand (this compound) are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor. nih.gov

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site. nih.gov

Scoring and Analysis: A scoring function is used to rank the different poses based on their predicted binding affinity. omicsonline.org The resulting complexes are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. omicsonline.org

For this compound, a hypothetical docking study could reveal potential hydrogen bonding between its hydroxyl and carboxyl groups and amino acid residues in a target protein's active site. The methoxy (B1213986) group might engage in hydrophobic interactions.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net These simulations provide insights into the dynamic behavior of molecules and can be used to explore their conformational landscapes. researchgate.nettandfonline.com

The general methodology for an MD simulation is as follows:

System Setup: The molecule of interest (this compound) is placed in a simulation box, often with a solvent like water, to mimic physiological conditions. tandfonline.com

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries. labxing.com

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system. labxing.com

Production Run: The simulation is run for a specific period, and the trajectory of the atoms is recorded.

Analysis: The trajectory is analyzed to understand the conformational changes, flexibility, and interactions of the molecule over time. tandfonline.com

For this compound, an MD simulation could reveal the preferred conformations of the molecule in solution, the flexibility of the methoxy and carboxyl groups, and the dynamics of intramolecular hydrogen bonding.

Mechanistic Biochemical Investigations and Molecular Target Identification Non Clinical

Enzymatic Modulation Studies in vitro

Currently, there is a notable lack of specific research in publicly available scientific literature detailing the direct enzymatic modulation by 2-Hydroxy-6-methoxyisonicotinic acid. While studies on structurally related compounds provide some insights into potential interactions, direct evidence identifying specific enzymes that are inhibited or modulated by this particular compound is not available. Future research, employing high-throughput screening or targeted enzymatic assays, would be necessary to identify and characterize any such interactions.

In the absence of identified enzymatic targets for this compound, the molecular mechanisms of its interaction with enzymes remain unelucidated. Mechanistic studies, which would typically involve kinetic analyses, structural biology techniques like X-ray crystallography, and computational modeling, are contingent upon the prior identification of specific enzyme targets.

Receptor Binding and Ligand-Target Interaction Analysis in vitro

Detailed in vitro receptor binding and ligand-target interaction analyses for this compound are not extensively documented in the current body of scientific literature. While general methodologies for such assays are well-established, including radioligand binding assays and surface plasmon resonance, their specific application to this compound to identify and characterize its binding to any receptor targets has not been reported.

Investigation of Involvement in Cellular Pathways (e.g., metabolic intermediates, not clinical effects)

The specific involvement of this compound in cellular pathways as a metabolic intermediate or signaling molecule has not been established. Research into the metabolic fate and potential intracellular signaling roles of this compound is required to understand its broader biochemical context. Studies on related hydroxycarboxylic acid receptor agonists have shown that such compounds can influence cellular metabolism, for instance by modulating glycolytic flux and fatty acid oxidation, suggesting a potential, yet unconfirmed, area of investigation for this compound. nih.gov

Comparative Biochemical Studies with Related Pyridine (B92270) and Hydroxy Acid Analogues

While direct biochemical data for this compound is scarce, comparative analysis with related pyridine and hydroxy acid analogues can offer potential insights into its biochemical behavior.

For instance, studies on the related compound 6-hydroxynicotinic acid have shown its role as a substrate for the enzyme 6-hydroxynicotinate 3-monooxygenase, which is involved in the bacterial degradation of nicotinic acid. This enzyme catalyzes the decarboxylative hydroxylation of its substrate.

Another analogue, 2-hydroxy-6-methylpurine , has been studied in the context of the enzyme xanthine (B1682287) oxidase. nih.govnih.gov This enzyme is a key player in purine (B94841) catabolism. nih.gov Research has detailed the kinetics and spectral intermediates of the reaction between xanthine oxidase and 2-hydroxy-6-methylpurine, identifying intermediates that arise from the molybdenum center of the enzyme. nih.gov The crystal structure of xanthine oxidase in reaction with this substrate has also been resolved, providing insights into substrate orientation within the active site. nih.gov

These examples from related pyridine and purine derivatives highlight potential enzymatic interactions that could be explored for this compound. The presence of the hydroxyl and carboxyl groups on the pyridine ring suggests that it could potentially interact with dehydrogenases, oxidases, or other metabolic enzymes. However, without direct experimental evidence, these remain speculative comparisons.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental to the isolation and analysis of "2-Hydroxy-6-methoxyisonicotinic acid" from complex matrices. The choice of technique is dictated by the specific research question, the required sensitivity, and the complexity of the sample.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "this compound". When coupled with a Photodiode Array (PDA) detector, HPLC provides both quantitative data and spectral information, which aids in peak identification and purity assessment. A typical HPLC-PDA method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous component (such as water with a small percentage of formic acid to control ionization) and an organic modifier (like acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, would be optimized to achieve a good separation of the target analyte from other components in the sample. The PDA detector would be set to monitor a range of wavelengths, including the absorbance maxima of "this compound", to ensure sensitive detection and to obtain the UV spectrum of the eluting peak for identity confirmation.

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, pH control |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic modifier |

| Gradient | Optimized linear gradient (e.g., 5% to 95% B over 20 min) | Elution of compounds with varying polarities |

| Flow Rate | 1.0 mL/min | Standard analytical flow |

| Injection Volume | 10 µL | Sample introduction |

| Column Temp. | 25-30 °C | Reproducible retention times |

| PDA Wavelength | 200-400 nm | Detection and spectral acquisition |

For the analysis of "this compound" in complex biological or environmental samples, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity. mdpi.com This hyphenated technique allows for the detection and quantification of the target compound at very low concentrations, even in the presence of a multitude of interfering substances. researchgate.netnih.gov In a typical LC-MS/MS workflow, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The compound is ionized, often using electrospray ionization (ESI), and the precursor ion corresponding to the molecular weight of "this compound" is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the analyte. researchgate.net

| Stage | Description | Key Parameters |

| Ionization | Electrospray Ionization (ESI), positive or negative mode | Capillary voltage, nebulizer gas pressure, drying gas temperature |

| Precursor Ion Selection | Quadrupole 1 selects the [M+H]⁺ or [M-H]⁻ ion of the analyte | Mass-to-charge ratio (m/z) of the parent molecule |

| Fragmentation | Collision-Induced Dissociation (CID) in the collision cell | Collision energy |

| Product Ion Monitoring | Quadrupole 3 monitors specific fragment ions | Mass-to-charge ratio (m/z) of characteristic fragments |

Since "this compound" contains a chiral center at the carbon bearing the hydroxyl group, the separation of its enantiomers is critical for understanding its stereospecific biological activities. One common approach for the stereochemical analysis of α-hydroxy acids is through chiral derivatization. nih.gov This involves reacting the analyte with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatography. nih.gov For instance, a chiral amine could be used to react with the carboxylic acid group of "this compound" to form diastereomeric amides. The choice of the derivatizing agent is crucial and should result in stable diastereomers with good chromatographic resolution and detector response.

| Chiral Derivatizing Agent (Example) | Functional Group Targeted | Resulting Diastereomers | Analytical Technique |

| (R)-(+)-1-Phenylethylamine | Carboxylic acid | Diastereomeric amides | Reversed-phase HPLC-UV/MS |

| O-(Pentafluorobenzyl)hydroxylamine | Not directly applicable | - | - |

| (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol | Carboxylic acid (after activation) | Diastereomeric esters | Reversed-phase HPLC-Fluorescence |

Quantitative Analytical Protocols in Research Matrices (e.g., animal plasma for analytical methods development, not dosage)

The development of a robust quantitative method for "this compound" in a research matrix like animal plasma is essential for pharmacokinetic and metabolic studies. nih.gov Such a protocol would typically involve sample preparation, chromatographic separation, and detection, often by LC-MS/MS due to the complexity of the matrix. nih.govresearchgate.net A key step is the efficient extraction of the analyte from plasma proteins and other endogenous components. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard, a structurally similar compound not present in the sample, is usually added at the beginning of the sample preparation process to correct for any variability in extraction and instrument response. A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of "this compound".

A validation of the analytical method would be performed to ensure its reliability, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. nih.gov

| Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte |

| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | Assessed but no strict criteria, should be minimized and consistent |

| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible |

| Stability | The chemical stability of the analyte in the matrix under different storage and processing conditions. | Analyte concentration should not change significantly |

Development of Specialized Assays for Research Purposes

Beyond standard chromatographic methods, the development of specialized assays may be required for specific research questions related to "this compound". For instance, an enzyme inhibition assay could be developed to investigate the compound's potential as an inhibitor of a particular enzyme. This would involve incubating the enzyme with its substrate in the presence and absence of "this compound" and measuring the rate of product formation. The product could be quantified using HPLC or a spectrophotometric method.

Another specialized assay could be a cell-based assay to evaluate the compound's biological activity. For example, its effect on a specific signaling pathway could be assessed by treating cells with the compound and then measuring the levels of key proteins or genes involved in that pathway using techniques like Western blotting or qPCR. The design of such assays would be highly dependent on the specific biological hypothesis being tested.

| Assay Type | Purpose | Principle | Measurement |

| Enzyme Inhibition Assay | To determine if the compound inhibits a specific enzyme. | An enzyme is incubated with its substrate and the compound. The rate of product formation is measured. | Spectrophotometry, fluorometry, HPLC, or LC-MS/MS to quantify the product or remaining substrate. |

| Receptor Binding Assay | To investigate if the compound binds to a specific receptor. | A radiolabeled ligand for the receptor is competed with the compound. | Scintillation counting to measure the displacement of the radiolabeled ligand. |

| Cell-Based Functional Assay | To assess the biological effect of the compound on cells. | Cells are treated with the compound, and a specific cellular response is measured. | Reporter gene assays, measurement of second messengers, or analysis of protein expression. |

Applications As Research Probes and Materials Precursors

Utilization as a Chemical Building Block for Complex Molecule Synthesis

While the primary documented application of 2-Hydroxy-6-methoxyisonicotinic acid as a building block is in the synthesis of macrocyclic systems, its potential extends to the construction of other complex molecules. The presence of multiple reactive sites—the carboxylic acid, the hydroxyl group, and the pyridine (B92270) nitrogen—offers versatile handles for a variety of chemical transformations. These functional groups allow for its integration into larger scaffolds through esterification, etherification, amidation, and coordination chemistry.

The pyridine core, being a fundamental heterocyclic motif in many biologically active compounds and functional materials, makes this acid a desirable starting material. Although specific examples of its use in the total synthesis of complex natural products or pharmaceuticals are not extensively reported in publicly available literature, its structural similarity to other substituted isonicotinic acids suggests its potential utility in medicinal chemistry for the development of novel therapeutic agents. The strategic placement of the hydroxyl and methoxy (B1213986) groups can influence the electronic properties and conformational flexibility of resulting molecules, which are critical parameters in drug design and materials science.

Integration into Macrocyclic Systems (e.g., Phthalocyanines) for Material Science Research

A significant application of this compound is its use as a precursor for the synthesis of novel phthalocyanines. dergipark.org.tr Phthalocyanines are large, aromatic macrocyclic compounds that have garnered considerable interest due to their diverse applications in fields such as dyes and pigments, chemical sensors, and photodynamic therapy. dergipark.org.tr

In a study by Akdemir and Yıldırım (2024), novel zinc phthalocyanines were synthesized incorporating this compound moieties at either the peripheral or nonperipheral positions of the macrocycle. dergipark.org.tr The synthesis involved the reaction of phthalonitriles containing methyl 2-hydroxy-6-methoxyisonicotinate. dergipark.org.tr The introduction of the this compound group was found to influence the solubility and aggregation properties of the resulting phthalocyanines. dergipark.org.tr Specifically, while the phthalocyanines exhibited low solubility in common organic solvents like DMSO and DMF, their solubility was enhanced in alkaline aqueous solutions. dergipark.org.tr This pH-dependent solubility is a crucial property for potential applications in biological systems and as sensors.

The study also investigated the aggregation behavior of these substituted phthalocyanines in different solvents. It was observed that peripherally substituted zinc phthalocyanines showed aggregation in water, whereas the nonperipherally substituted counterpart exhibited monomeric behavior in DMSO, DMF, and water. dergipark.org.tr The ability to control the aggregation state is vital for tuning the optical and electronic properties of these materials for specific applications.

Development and Characterization as Molecular Probes for Biological Systems

The development of molecular probes for visualizing and quantifying biological processes is a rapidly advancing field. While there is no extensive body of research specifically detailing the use of this compound as a molecular probe, its structural characteristics suggest potential in this area. The pyridine nucleus is a component of many fluorescent dyes and probes.

The inherent spectroscopic properties of the this compound scaffold, or derivatives thereof, could potentially be exploited for sensing applications. For instance, the hydroxyl and carboxylic acid groups could act as binding sites for specific analytes, leading to a detectable change in fluorescence or absorbance upon binding. Furthermore, this molecule could serve as a foundational structure for the synthesis of more complex probes by attaching fluorophores or other reporter groups. The development of such probes would require systematic investigation into its photophysical properties and its interactions with biological molecules.

Potential in the Development of Advanced Materials with Specific Properties (e.g., optical applications, semiconductors)

The integration of this compound into phthalocyanine (B1677752) macrocycles highlights its potential in the development of advanced materials with tailored optical and electronic properties. dergipark.org.tr Phthalocyanines are known for their applications as semiconductors in organic field-effect transistors and as photosensitizers in molecular solar cells. dergipark.org.tr

Research Perspectives and Future Directions

Emerging Research Frontiers for 2-Hydroxy-6-methoxyisonicotinic Acid

While dedicated research on this compound is still in its early stages, the structural motifs of the isonicotinic acid core suggest several promising areas for future investigation. The broader class of isonicotinic acid derivatives has been explored for a range of bioactivities, providing a roadmap for potential applications.

Emerging frontiers for this compound could include:

Antimicrobial Drug Discovery: Isonicotinic acid hydrazide is a foundational component of antituberculosis therapy. nih.govmdpi.com Machine learning and molecular docking studies on related derivatives have aimed to identify new agents against resistant strains of Mycobacterium tuberculosis. nih.govnih.gov Future research could explore whether this compound or its derivatives exhibit activity against bacterial or fungal pathogens.

Anticancer Research: Numerous heterocyclic compounds containing the isonicotinic moiety have been synthesized and evaluated for their antitumor properties against various cancer cell lines, such as liver and neck squamous cell carcinoma. tandfonline.comfigshare.com Investigating the cytotoxic potential of this compound could be a valuable research avenue.

Enzyme Inhibition: The specific substitution pattern of the molecule, featuring hydroxyl, methoxy (B1213986), and carboxylic acid groups, makes it a candidate for targeted enzyme inhibition. For example, derivatives of similar structures have been investigated as inhibitors of enzymes like lipoxygenases. nih.gov Screening this compound against panels of therapeutically relevant enzymes could uncover novel biological activities.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods

A holistic understanding of this compound requires the integration of multiple scientific disciplines. A synergistic approach combining synthesis, spectroscopy, and computational modeling is essential for characterizing the compound and predicting its behavior. tandfonline.com

Synthetic Chemistry: Modern synthetic methodologies are crucial for producing this compound and its analogues with high purity and yield. rsc.org These methods allow for systematic modifications of the core structure to probe structure-activity relationships.

Spectroscopic Characterization: A combination of spectroscopic techniques is necessary to confirm the structure and purity of the synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) provide detailed information about the molecular framework and functional groups. mdpi.comnih.gov X-ray crystallography can offer definitive proof of structure and insights into intermolecular interactions in the solid state. researchgate.net

Computational Chemistry: Computational methods like Density Functional Theory (DFT) and molecular docking are powerful tools for predicting molecular properties and potential biological interactions. tandfonline.comfigshare.comias.ac.in DFT can be used to calculate electronic properties and vibrational frequencies, complementing experimental spectroscopic data. ias.ac.in Molecular docking can simulate the binding of the compound to protein targets, helping to prioritize analogues for synthesis and biological testing. nih.govmdpi.com

Table 1: Integrated Methodologies for Studying this compound

| Methodology | Technique | Purpose and Application |

|---|---|---|

| Synthetic | Heterocyclic Synthesis | To produce the target compound and a library of structural analogues for further study. rsc.org |

| Spectroscopic | NMR (¹H, ¹³C) | To determine the precise chemical structure and connectivity of atoms. nih.gov |

| FTIR/Raman | To identify functional groups and characterize vibrational modes. ias.ac.in | |

| Mass Spectrometry | To confirm the molecular weight and elemental composition. mdpi.com | |

| X-ray Crystallography | To determine the three-dimensional structure and packing in the crystalline state. researchgate.net | |

| Computational | Density Functional Theory (DFT) | To model electronic structure, predict spectroscopic properties, and assess reactivity. tandfonline.com |

Challenges and Opportunities in Elucidating Complex Biological Interactions

A significant challenge in the study of any new chemical entity is deciphering its interactions with complex biological systems. For this compound, the primary hurdle is the current lack of data on its biological targets. However, this also presents a considerable opportunity.

Challenges:

Target Identification: Identifying the specific proteins or nucleic acids with which the compound interacts is a fundamental challenge. This often requires extensive screening against large biological panels.

Understanding Binding Energetics: Characterizing the thermodynamics of binding (enthalpy and entropy) is crucial for understanding the forces driving the interaction. nih.gov Techniques like Isothermal Titration Calorimetry (ITC) are powerful but require significant quantities of pure protein and compound. nih.gov

Complex Biological Milieu: The activity observed in a simple in vitro assay may not translate to a cellular or in vivo context due to factors like metabolism, membrane permeability, and off-target effects.

Opportunities:

Chemical Probe Development: If the compound is found to have a specific biological activity, it can be developed as a chemical probe to study the function of its target protein or pathway.

Elucidating Novel Mechanisms: The unique substitution pattern of this compound may lead to interactions with proteins through novel binding modes, offering new insights into molecular recognition.

Advanced Analytical Techniques: The application of advanced techniques such as thermal shift assays, surface plasmon resonance, and affinity chromatography coupled with mass spectrometry can facilitate the identification of binding partners.

Potential for Rational Design of Novel Analogues for Mechanistic Research

Rational design and the study of structure-activity relationships (SAR) are pivotal in medicinal chemistry and chemical biology. mdpi.comnih.gov Starting with this compound as a lead scaffold, novel analogues can be designed to systematically investigate the role of each functional group. This approach allows researchers to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

The design of analogues could involve:

Modification of the Hydroxyl Group: Esterification or etherification of the hydroxyl group can probe its role as a hydrogen bond donor or acceptor.

Alteration of the Methoxy Group: Replacing the methoxy group with other alkoxy groups of varying sizes or with a simple hydrogen atom can determine the steric and electronic contributions of this moiety.

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or hydrazides can modulate the compound's polarity and its ability to interact with target proteins. nih.govresearchgate.net

Table 2: Illustrative Analogue Design for Mechanistic Studies

| Parent Scaffold | Modification Site | Potential Modification | Research Question Addressed |

|---|---|---|---|

| This compound | 2-Hydroxy (-OH) | 2-Acetoxy (-OCOCH₃) | Is hydrogen bond donation from the hydroxyl group essential for activity? |

| This compound | 6-Methoxy (-OCH₃) | 6-Ethoxy (-OCH₂CH₃) | How does the steric bulk at position 6 affect binding or activity? |

| This compound | 6-Methoxy (-OCH₃) | 6-Hydrogen (-H) | Is the electron-donating methoxy group critical for the compound's properties? |

Broader Implications for Academic Research in Heterocyclic Chemistry and Chemical Biology

The study of specific molecules like this compound contributes to the broader landscape of scientific knowledge. In heterocyclic chemistry , research into its synthesis and reactivity expands the toolkit of chemical transformations and provides data on the properties of substituted pyridines. rsc.orgelsevier.com The development of novel synthetic routes or the characterization of its physical properties adds to the fundamental understanding of this important class of compounds.

In the field of chemical biology , this compound and its rationally designed analogues could become valuable tools for probing biological processes. If a specific biological target is identified, these molecules can be used to modulate the target's function in cells and organisms, helping to unravel complex biological pathways. The process of discovering such a tool—from synthesis and characterization to target identification and validation—serves as a case study that can inform and guide future research in the field.

Q & A

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

- The compound’s stability in neutral conditions contrasts with incompatibility data for strong acids/alkalis . Design pH-dependent stability assays (e.g., UV-Vis spectroscopy to track degradation kinetics) in buffered solutions (pH 2–12). Compare results with computational models (e.g., DFT calculations) to predict reactive sites .

Q. What methodologies are recommended for studying the compound’s potential biological activity?

- In vitro assays : Screen for enzyme inhibition (e.g., kinases, hydrolases) using fluorescence-based assays. Prioritize targets with known interactions with isonicotinic acid derivatives .

- ADME profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 cell model) .

- Toxicity : Conduct acute toxicity studies in cell lines (e.g., HepG2) due to limited toxicological data .

Q. How can computational tools enhance understanding of this compound’s reactivity?

- Use molecular docking (AutoDock Vina) to predict binding affinities with biological targets .

- Perform MD simulations (GROMACS) to study solvation effects and conformational stability. Correlate with experimental spectral data (IR, Raman) for validation .

Methodological Challenges and Solutions

Q. How to address inconsistencies in spectroscopic data during compound characterization?

- NMR signal overlap : Use 2D NMR (HSQC, HMBC) to resolve aromatic proton assignments in the methoxy/hydroxy-substituted pyridine ring .

- Purity discrepancies : Combine HPLC with diode-array detection (DAD) and charged aerosol detection (CAD) to detect trace impurities .

Q. What strategies optimize the compound’s solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.